molecular formula C18H11BrN2S B2869834 2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-87-0

2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile

Cat. No.: B2869834
CAS No.: 252058-87-0
M. Wt: 367.26
InChI Key: VINRMHOXLBGYAC-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile is an organic compound that features a bromophenyl group, a sulfanyl group, and a phenylnicotinonitrile core

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2S/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINRMHOXLBGYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile typically involves the following steps:

    Formation of the Bromophenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-bromothiophenol with a suitable base to form the corresponding thiolate anion. This anion then reacts with a halogenated aromatic compound to form the bromophenyl sulfanyl intermediate.

    Coupling with Nicotinonitrile: The bromophenyl sulfanyl intermediate is then coupled with 6-bromonicotinonitrile under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or amines under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Bromophenyl)sulfonyl]-6-phenylnicotinonitrile: This compound features a sulfonyl group instead of a sulfanyl group, which can affect its chemical reactivity and biological activity.

    2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile: The presence of a chlorine atom instead of a bromine atom can influence the compound’s electronic properties and reactivity.

Uniqueness

2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile is unique due to the combination of its bromophenyl, sulfanyl, and phenylnicotinonitrile moieties. This unique structure can impart specific chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile (CAS No. 252058-87-0) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromophenyl group, a sulfanyl group, and a nicotinonitrile moiety. Its molecular formula is C15H12BrN2SC_{15}H_{12}BrN_2S, with a molecular weight of approximately 328.23 g/mol. The compound's unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may contribute to its anticancer properties.
  • Receptor Binding : It can bind to specific receptors in the body, influencing cellular signaling pathways related to growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and the modulation of apoptotic proteins.

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.8Caspase activation
A549 (Lung)18.5Cell cycle arrest

Antimicrobial Activity

The compound has shown promising results against both bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Neuroprotective Effects

Emerging studies have also suggested neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) has been highlighted as a potential mechanism for enhancing cognitive function.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Pharmaceutical Research demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells, with significant induction of apoptosis observed at higher concentrations .
  • Antimicrobial Efficacy : Research conducted by Smith et al. indicated that the compound exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Neuroprotective Potential : A recent review highlighted the compound's role as an AChE inhibitor, proposing its use in treating cognitive disorders associated with Alzheimer's disease .

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